1-(4-Nitrobenzoyl)-1,4-diazepane
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Overview
Description
1-(4-Nitrobenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)-1,4-diazepane can be synthesized through a multi-step process. One common method involves the acylation of 1,4-diazepane with 4-nitrobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group makes the benzene ring more susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, methoxide ions, and amide ions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and 1,4-diazepane.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, methanol, or ammonia.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)-1,4-diazepane.
Substitution: 4-nitrophenol, 4-nitroanisole, 4-nitroaniline.
Hydrolysis: 4-nitrobenzoic acid, 1,4-diazepane.
Scientific Research Applications
1-(4-Nitrobenzoyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors in the central nervous system. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperazine: Similar structure but with a six-membered ring.
4-Nitrobenzoyl chloride: Lacks the diazepane ring but contains the nitrobenzoyl group.
1-(4-Nitrophenyl)-1,4-diazepane: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.
Uniqueness: 1-(4-Nitrobenzoyl)-1,4-diazepane is unique due to the combination of the diazepane ring and the nitrobenzoyl group. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other similar compounds. The diazepane ring provides a flexible scaffold that can be functionalized further, while the nitrobenzoyl group offers a site for various chemical transformations.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-8-1-6-13-7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5,13H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMHTSFHGEGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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